

# Thermochemical Properties of 2,3-Pentadiene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2,3-Pentadiene

Cat. No.: B1201682

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of **2,3-pentadiene** ( $\text{CH}_3\text{CH}=\text{C}=\text{CHCH}_3$ ), a five-carbon hydrocarbon featuring cumulated double bonds, also known as an allene. The following sections detail its key thermodynamic parameters, the experimental methodologies used for their determination, and a visualization of its isomerization pathways. This information is crucial for understanding the stability, reactivity, and potential applications of this compound in chemical synthesis and various research fields.

## Core Thermochemical Data

The thermochemical properties of **2,3-pentadiene** have been determined through various experimental techniques, primarily calorimetry. The following tables summarize the key quantitative data available for this compound in the gas and liquid phases.

## Gas Phase Thermochemical Properties

Property	Value	Units	Method	Reference
Standard Enthalpy of Formation (ΔfH°gas)	133.0 ± 0.71	kJ/mol	Combustion Calorimetry	Fraser and Prosen, 1955
Standard Enthalpy of Combustion (ΔcH°gas)	-3243.9 ± 0.67	kJ/mol	Combustion Calorimetry	Fraser and Prosen, 1955
Standard Molar Entropy (S°gas)	329.11	J/mol·K	Third Law Method	Messerly J.F., 1970

## Ideal Gas Heat Capacity (Cp,gas) as a Function of Temperature

Temperature (K)	Cp,gas (J/mol·K)	Reference
273.15	94.3	Thermodynamics Research Center, 1997
298.15	99.9	Thermodynamics Research Center, 1997
300	100.3	Thermodynamics Research Center, 1997
400	123.20	Thermodynamics Research Center, 1997
500	144.5	Thermodynamics Research Center, 1997
600	163.0	Thermodynamics Research Center, 1997
700	179.4	Thermodynamics Research Center, 1997
800	193	Thermodynamics Research Center, 1997
900	206	Thermodynamics Research Center, 1997
1000	216	Thermodynamics Research Center, 1997
1100	225	Thermodynamics Research Center, 1997
1200	233	Thermodynamics Research Center, 1997
1300	240	Thermodynamics Research Center, 1997
1400	246	Thermodynamics Research Center, 1997

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1500	251	Thermodynamics Research Center, 1997
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## Liquid Phase Thermochemical Properties

Property	Value	Units	Method	Reference
Standard Molar Entropy (S°liquid)	227.36	J/mol·K	Adiabatic Calorimetry	Messerly, Todd, et al., 1970
Molar Heat Capacity (Cp,liquid) at 298.15 K	152.34	J/mol·K	Adiabatic Calorimetry	Messerly, Todd, et al., 1970

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## Experimental Protocols

The determination of the thermochemical properties of **2,3-pentadiene** has relied on precise calorimetric measurements. The following sections describe the key experimental methodologies cited.

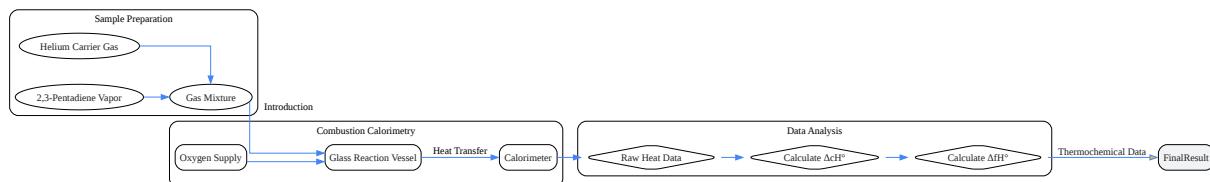
## Combustion Calorimetry for Enthalpy of Formation and Combustion

The standard enthalpy of combustion of **2,3-pentadiene** was determined by Fraser and Prosen (1955) using a specialized combustion calorimetry setup designed for volatile hydrocarbons.

Methodology:

- Sample Handling: The hydrocarbon vapor was carried by helium gas into a glass reaction vessel.
- Combustion: The vapor was burned in a flame at constant pressure in the presence of gaseous oxygen.

- Calorimeter: The reaction vessel was housed within a calorimeter to measure the heat evolved during the combustion reaction.
- Calibration: The calorimeter system was calibrated using electrical energy to ensure accurate heat measurements.
- Products: The combustion products were gaseous carbon dioxide and liquid water.
- Calculation: The standard heat of combustion ( $\Delta cH^\circ$ ) was calculated from the experimental data. The standard enthalpy of formation ( $\Delta fH^\circ$ ) was then derived from the enthalpy of combustion using Hess's law and the known standard enthalpies of formation of  $CO_2$  and  $H_2O$ .



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### Combustion Calorimetry Workflow

## Low-Temperature Adiabatic Calorimetry for Heat Capacity and Entropy

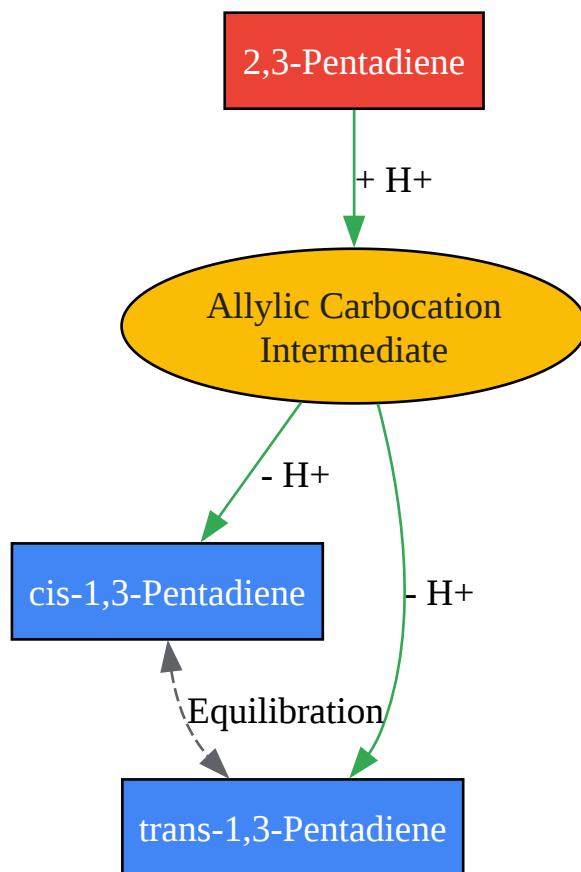
The heat capacity of **2,3-pentadiene** in the condensed phase was measured by Messerly, Todd, and Guthrie (1970) over a temperature range from 12 to 320 K using a low-temperature adiabatic calorimeter. This technique allows for the determination of the standard molar entropy through the third law of thermodynamics.

Methodology:

- Calorimeter Cell: A sample of **2,3-pentadiene** is placed in a calorimeter cell, which is equipped with a precision thermometer and a heater.
- Adiabatic Shields: The cell is surrounded by one or more adiabatic shields, with temperatures controlled to match the temperature of the cell, minimizing heat exchange with the surroundings.
- Heating: A known quantity of electrical energy is supplied to the heater, causing a small, incremental increase in the temperature of the sample.
- Temperature Measurement: The temperature change of the sample is precisely measured after each heating interval.
- Heat Capacity Calculation: The heat capacity ( $C_p$ ) is calculated from the energy input and the corresponding temperature rise.
- Entropy Calculation: The standard molar entropy ( $S^\circ$ ) is determined by integrating the heat capacity data from near absolute zero up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

## Isomerization of 2,3-Pentadiene

Allenes such as **2,3-pentadiene** can undergo isomerization to form more stable conjugated dienes. This process is often catalyzed by acids or bases. The isomerization of **2,3-pentadiene** can lead to the formation of cis- and trans-1,3-pentadiene. The conjugated dienes are generally more thermodynamically stable due to the delocalization of  $\pi$ -electrons.

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#### Acid-Catalyzed Isomerization Pathway

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